
Methyl bis(4-methylphenyl)phosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl bis(4-methylphenyl)phosphinate is an organophosphorus compound that features a phosphinate group bonded to two 4-methylphenyl groups and a methyl group. This compound is part of a broader class of phosphinates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl bis(4-methylphenyl)phosphinate typically involves the reaction of 4-methylphenylphosphinic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phosphinic acid is replaced by a methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Methyl bis(4-methylphenyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to a phosphine.
Substitution: The methyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used.
科学研究应用
Methyl bis(4-methylphenyl)phosphinate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of flame retardants and plasticizers.
作用机制
The mechanism of action of methyl bis(4-methylphenyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes and inhibit their activity. This is particularly relevant in the inhibition of metalloproteases, where the compound binds to the metal ion in the enzyme’s active site, preventing substrate binding and catalysis.
相似化合物的比较
Similar Compounds
Bis(4-methylphenyl)phosphine: Similar in structure but lacks the methyl group on the phosphinate.
Phenylphosphinic acid: Contains a phosphinic acid group bonded to a phenyl group.
Methylphenylphosphinate: Contains a phosphinate group bonded to a methyl and a phenyl group.
Uniqueness
Methyl bis(4-methylphenyl)phosphinate is unique due to the presence of two 4-methylphenyl groups and a methyl group on the phosphinate. This specific structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
83470-30-8 |
|---|---|
分子式 |
C15H17O2P |
分子量 |
260.27 g/mol |
IUPAC 名称 |
1-[methoxy-(4-methylphenyl)phosphoryl]-4-methylbenzene |
InChI |
InChI=1S/C15H17O2P/c1-12-4-8-14(9-5-12)18(16,17-3)15-10-6-13(2)7-11-15/h4-11H,1-3H3 |
InChI 键 |
VDKZJUNDKZIREQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)

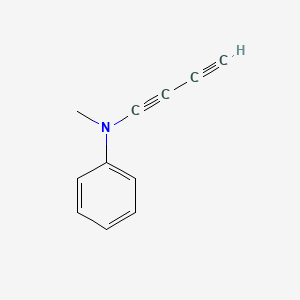
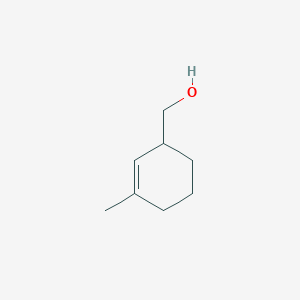
![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
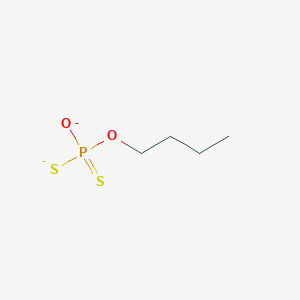


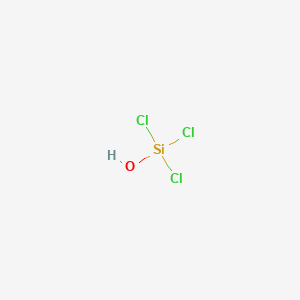
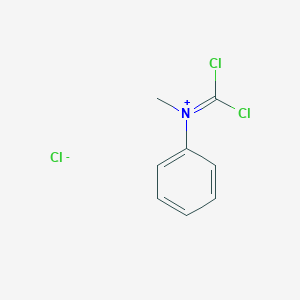

![2-pyrrolidin-1-ium-1-ylethyl N-[3-(ethoxymethyl)phenyl]carbamate;chloride](/img/structure/B14428318.png)
